molecular formula C15H18N2O2 B280156 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione

3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione

Cat. No. B280156
M. Wt: 258.32 g/mol
InChI Key: HNDOZYRJVCQYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, also known as AEPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPD is a member of the pyrrolidine class of compounds and has been investigated for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione may act as a metal chelator, which can inhibit the activity of metal-dependent enzymes. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and yield. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. One area of research could be the development of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in more detail. Additionally, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its biochemical and physiological effects, as well as its mechanism of action. While there is still much to be learned about 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, its potential applications make it an interesting compound for further research.

Synthesis Methods

The synthesis of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with allyl bromide to produce 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. This method has been optimized to yield high purity and high yield of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its potential applications in various scientific fields. In the field of medicinal chemistry, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been studied for its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.

properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3

InChI Key

HNDOZYRJVCQYFN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C

Origin of Product

United States

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